"synthesis and characterization of Ethyl 3-morpholino-3-oxopropanoate"
"synthesis and characterization of Ethyl 3-morpholino-3-oxopropanoate"
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-morpholino-3-oxopropanoate
Foreword: The Utility of β-Keto Amide Scaffolds
In the landscape of modern drug discovery and materials science, the β-keto amide functional group serves as a versatile and highly valuable structural motif. Its unique electronic and steric properties allow for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex heterocyclic systems and functionalized molecules. Ethyl 3-morpholino-3-oxopropanoate is an exemplar of this class, incorporating a reactive β-keto ester system and a morpholine amide. The morpholine moiety is particularly significant in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound and a detailed protocol for its structural verification, grounded in established chemical principles.
Part 1: Synthesis of Ethyl 3-morpholino-3-oxopropanoate
Mechanistic Rationale and Strategy
The synthesis of Ethyl 3-morpholino-3-oxopropanoate is most efficiently achieved through the nucleophilic acyl substitution of a malonic ester with morpholine. This reaction is a classic amidation process. Diethyl malonate serves as an ideal starting material due to the reactivity of its ester groups and the acidity of the α-carbon, although for this specific transformation, we are targeting the ester functionality.
The core of this synthesis relies on the reaction between the nucleophilic secondary amine (morpholine) and one of the electrophilic carbonyl carbons of diethyl malonate.[1][2] To drive this reaction towards the desired mono-amidation product and prevent the formation of the diamide, we employ a 1:1 molar ratio of the reactants and control the reaction temperature. The reaction is typically performed at an elevated temperature to overcome the activation energy associated with the amidation of esters, which are generally less reactive than acid chlorides or anhydrides. Ethanol, a byproduct of the reaction, is removed as the reaction proceeds, helping to shift the equilibrium towards the product side.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthesis and purification process.
Detailed Experimental Protocol
Reagents and Equipment:
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Diethyl malonate (1.0 eq)
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Morpholine (1.0 eq)
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Toluene (as solvent, optional)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Thin Layer Chromatography (TLC) apparatus
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Buchner funnel and vacuum flask
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Recrystallization apparatus
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Ethanol and deionized water for recrystallization
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask, add diethyl malonate (e.g., 16.0 g, 0.1 mol) and morpholine (e.g., 8.7 g, 0.1 mol). While the reaction can be run neat, using a high-boiling, inert solvent like toluene (~50 mL) can improve heat transfer and control.
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Heating and Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to a gentle reflux (approximately 110-120°C if using toluene) with continuous stirring.
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Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). Spot the initial reaction mixture and then sample the mixture every hour. The reaction is complete when the starting diethyl malonate spot has been consumed, which typically takes 4-6 hours.
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Isolation of Crude Product: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If toluene was used, it can be removed under reduced pressure using a rotary evaporator. As the mixture cools, the product will often begin to crystallize. The flask can be placed in an ice bath to maximize precipitation.
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Filtration: Collect the solid crude product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
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Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water until the solution becomes slightly turbid. Reheat the solution until it is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath.
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Final Product Collection: Collect the purified white crystalline product by vacuum filtration, wash with a small volume of cold ethanol/water mixture, and dry under vacuum. The expected molecular formula is C9H15NO4 with a molecular weight of 201.22 g/mol .[3]
Part 2: Characterization and Structural Elucidation
A rigorous characterization is essential to confirm the identity and purity of the synthesized Ethyl 3-morpholino-3-oxopropanoate. A combination of spectroscopic techniques provides an unambiguous structural confirmation.
Characterization Workflow Diagram
Caption: The workflow for the structural verification of the final product.
Spectroscopic Data and Interpretation
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The spectra should be recorded in a deuterated solvent such as CDCl₃.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-CH₃) | ~1.25 | Triplet | 3H |
| Ethyl (-CH₂) | ~4.20 | Quartet | 2H |
| Methylene (-COCH₂CO-) | ~3.45 | Singlet | 2H |
| Morpholine (-CH₂-N-) | ~3.60 | Multiplet | 4H |
| Morpholine (-CH₂-O-) | ~3.70 | Multiplet | 4H |
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¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethyl (-C H₃) | ~14.0 |
| Ethyl (-C H₂) | ~61.5 |
| Methylene (-COC H₂CO-) | ~45.0 |
| Morpholine (-C H₂-N-) | ~42.5, ~46.5 |
| Morpholine (-C H₂-O-) | ~66.8 |
| Amide Carbonyl (-C =O) | ~165.0 |
| Ester Carbonyl (-C =O) | ~168.0 |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4]
| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| C=O (Ester) | ~1740 | Strong, sharp absorption confirming the ester carbonyl. |
| C=O (Amide) | ~1650 | Strong, sharp absorption for the tertiary amide carbonyl.[5] |
| C-O-C (Ether) | ~1115 | Strong absorption characteristic of the morpholine ring ether linkage. |
| C-N (Amine) | ~1250 | Moderate absorption for the C-N stretch. |
| C-H (sp³) | 2850-2980 | Aliphatic C-H stretching vibrations. |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation patterns.
| Analysis Type | Expected Result | Interpretation |
| Molecular Ion Peak (M⁺) | m/z = 201 | Corresponds to the molecular weight of C9H15NO4.[3] |
| Major Fragments | m/z = 156 [M-OEt]⁺ m/z = 114 [M-COOEt-H]⁺ m/z = 86 [Morpholine-CO]⁺ | Fragmentation patterns consistent with the loss of the ethoxy group, the entire ethyl ester group, and cleavage of the morpholine amide bond. |
Conclusion
The successful synthesis of Ethyl 3-morpholino-3-oxopropanoate can be reliably achieved through the direct amidation of diethyl malonate with morpholine. The identity and purity of the final product must be rigorously confirmed through a combination of NMR, IR, and MS analyses. The data presented in this guide serve as a benchmark for researchers and scientists. The convergence of the expected spectroscopic data with the experimental results provides a self-validating system, ensuring the integrity of the synthesized material for its intended application in further research and development.
References
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Malkiel, S., & Mason, J. P. (1948). REACTIONS OF 4-(2-CHLOROETHYL)MORPHOLINE AND RATES OF REACTION OF 4-(2-CHLOROETHYL)MORPHOLINE AND OTHER HALIDES WITH SODIUM PROPOXIDE. Journal of the American Chemical Society. Available at: [Link]
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Acros Pharmatech. (n.d.). Ethyl 3-morpholino-3-oxopropanoate. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]
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Stanetty, P., & Koller, H. (1992). Malonates in Cyclocondensation Reactions. Molecules, 1(1), 1-10. Available at: [Link]
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- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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